2-(4-chlorophenoxy)-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure includes a chlorophenoxy group, an isobutyryl group, and a tetrahydroisoquinoline moiety, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. Common synthetic routes may include:
Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid under basic conditions.
Synthesis of tetrahydroisoquinoline derivative: This involves the reduction of isoquinoline to tetrahydroisoquinoline, followed by acylation with isobutyryl chloride.
Coupling reaction: The final step involves coupling the 4-chlorophenoxyacetic acid with the tetrahydroisoquinoline derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide may undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide would depend on its specific biological target. Potential mechanisms may include:
Binding to receptors: Interaction with specific receptors in the body to modulate their activity.
Enzyme inhibition: Inhibition of enzymes involved in key biological pathways.
Signal transduction: Modulation of intracellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)acetic acid: A simpler analog with similar structural features.
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide: Lacks the chlorophenoxy group but retains the tetrahydroisoquinoline moiety.
4-chlorophenoxyacetic acid derivatives: Compounds with variations in the acyl or amide groups.
Uniqueness
2-(4-chlorophenoxy)-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is unique due to the combination of its structural features, which may confer distinct chemical and biological properties compared to its analogs.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3/c1-14(2)21(26)24-10-9-15-3-6-18(11-16(15)12-24)23-20(25)13-27-19-7-4-17(22)5-8-19/h3-8,11,14H,9-10,12-13H2,1-2H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDVTVIUXZWWQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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